

# Solubility of (5-nitro-1H-pyrazol-3-yl)methanol in different solvents

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## Compound of Interest

Compound Name: (5-nitro-1H-pyrazol-3-yl)methanol

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An In-Depth Technical Guide to the Solubility of (5-nitro-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

(5-nitro-1H-pyrazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the energetic properties of the nitropyrazole core and the reactive potential of the hydroxymethyl group.[1][2][3] A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (5-nitro-1H-pyrazol-3-yl)methanol, offering predictive insights based on its molecular structure and established methodologies for empirical determination. While specific quantitative solubility data for this exact molecule is not readily available in the public domain, this guide synthesizes information from analogous compounds, such as 3-nitropyrazole and 4-nitropyrazole, to provide a robust framework for researchers.[4][5]

## Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6] Let's dissect the structure of (5-nitro-1H-pyrazol-3-yl)methanol to anticipate its behavior in different solvent classes.

- **The Pyrazole Core:** The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is polar and capable of participating in hydrogen bonding, both as a hydrogen bond donor (the N-H proton) and acceptor (the sp<sup>2</sup> hybridized nitrogen).
- **The Nitro Group (-NO<sub>2</sub>):** The nitro group is a strong electron-withdrawing group, rendering it highly polar. It can act as a hydrogen bond acceptor. The presence of the nitro group significantly influences the overall polarity of the molecule and its potential for dipole-dipole interactions.

- The Hydroxymethyl Group (-CH<sub>2</sub>OH): The methanol substituent introduces a primary alcohol functional group. This group is polar and can act as both a hydrogen bond donor (the O-H proton) and a hydrogen bond acceptor (the oxygen lone pairs). This functional group is expected to enhance solubility in protic, polar solvents.

Overall Polarity and Hydrogen Bonding Potential: The combination of the pyrazole ring, a nitro group, and a hydroxymethyl group results in a molecule with significant polarity and a high capacity for hydrogen bonding. It is anticipated to be more soluble in polar solvents, particularly those that can engage in hydrogen bonding, and less soluble in nonpolar solvents.

## Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of **(5-nitro-1H-pyrazol-3-yl)methanol** in various common laboratory solvents.

Solvent Class	Examples	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol, Isopropanol	High	The ability of these solvents to engage in extensive hydrogen bonding with the pyrazole N-H, the nitro group, and the hydroxymethyl group will facilitate dissolution. Studies on 3-nitropyrazole have shown its solubility in water and various alcohols. <a href="#">[4]</a> <a href="#">[7]</a>
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone	Moderate to High	These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H and O-H protons of the solute. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.
Nonpolar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	The lack of polarity and inability to form hydrogen bonds in these solvents will result in weak solute-solvent interactions, making dissolution energetically unfavorable. <a href="#">[6]</a>
Aqueous Acidic	Dilute HCl	Potentially Enhanced	The pyrazole ring has basic nitrogen atoms that can be protonated in acidic conditions, forming a salt. This salt is likely to have significantly higher aqueous solubility than the neutral compound. <a href="#">[8]</a> <a href="#">[9]</a>
Aqueous Basic	Dilute NaOH, NaHCO <sub>3</sub>	Potentially Enhanced	The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated by a strong base to form a salt, which

would increase aqueous  
solubility.[8][9]

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## Methodologies for Experimental Solubility Determination

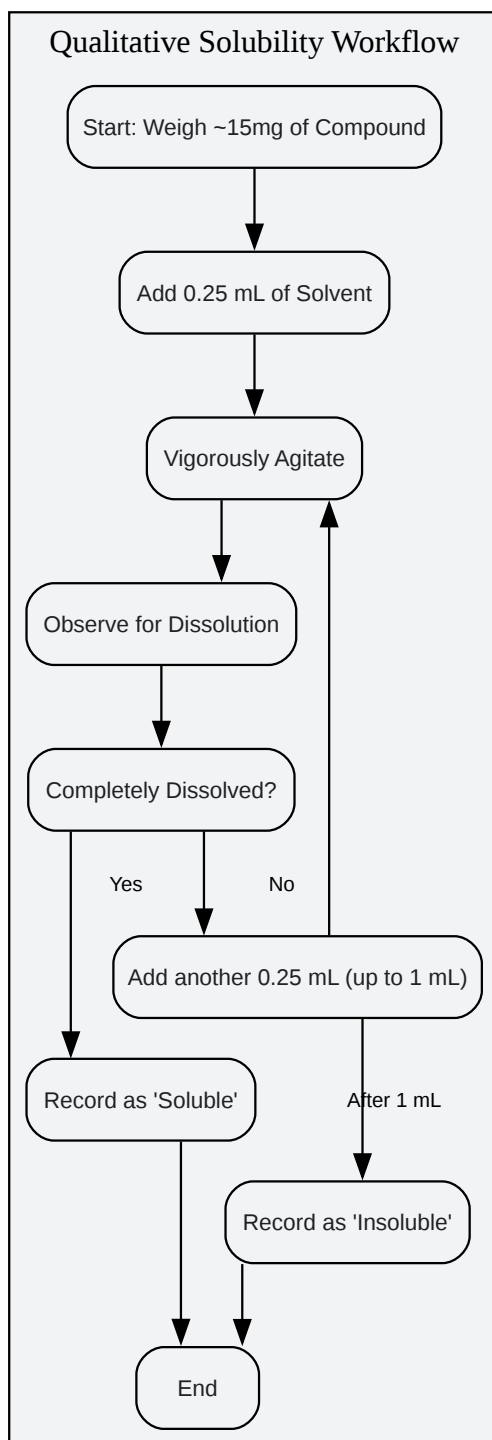
Given the absence of published quantitative data, empirical determination of the solubility of **(5-nitro-1H-pyrazol-3-yl)methanol** is a critical step for any research or development activities. The following section details established protocols for both qualitative and quantitative solubility assessment.

### Qualitative Solubility Testing

A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents and provide insights into the presence of acidic or basic functional groups.[8][10]

Protocol for Qualitative Solubility Assessment:

- **Preparation:** Dispense approximately 10-20 mg of **(5-nitro-1H-pyrazol-3-yl)methanol** into separate, clean, and dry test tubes.
- **Solvent Addition:** To each test tube, add 1 mL of the chosen solvent in 0.25 mL increments.
- **Mixing:** After each addition, vigorously agitate the test tube for 10-20 seconds.
- **Observation:** Visually inspect the mixture for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble."
- **Testing in Aqueous Acids and Bases:** For solvents like 5% HCl and 5% NaOH, if the compound dissolves, it suggests the presence of a basic or acidic functional group, respectively.[8][9]



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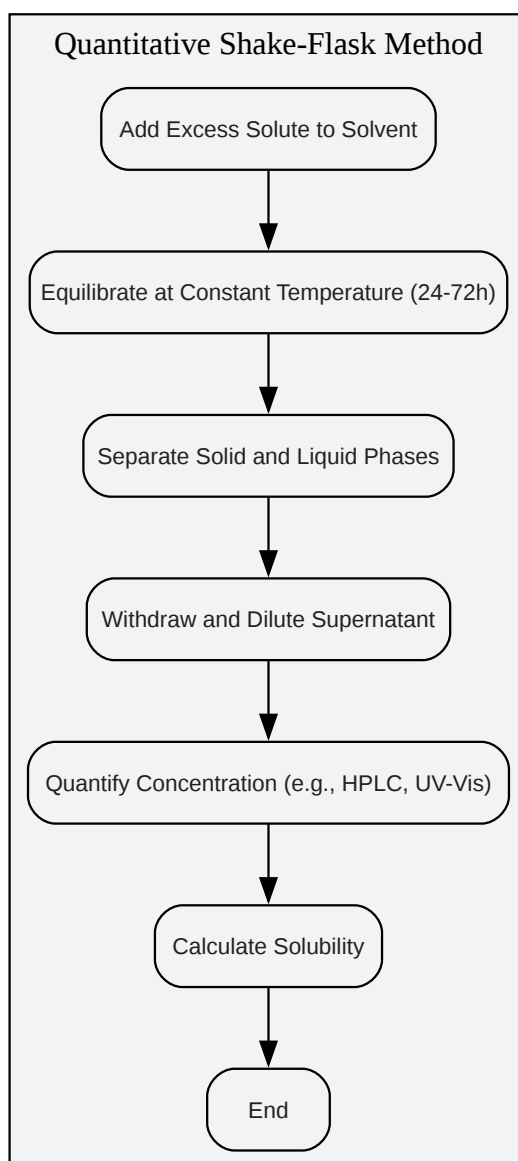
Caption: Workflow for qualitative solubility determination.

## Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.<sup>[11]</sup>

Protocol for the Shake-Flask Method:

- **Preparation of a Saturated Solution:** Add an excess amount of **(5-nitro-1H-pyrazol-3-yl)methanol** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used.
- **Phase Separation:** Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be employed to expedite this process.
- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant. It is crucial not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at that specific temperature.



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Caption: Workflow for the shake-flask method.

## Modern Approaches: NMR-Based Solubility Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more rapid method for determining solubility without the need for physical separation of the solid and liquid phases.<sup>[11]</sup>

Protocol for NMR-Based Solubility Determination:

- Sample Preparation: Prepare a saturated solution of **(5-nitro-1H-pyrazol-3-yl)methanol** in a deuterated solvent directly in an NMR tube.

- **Internal Standard:** Add a known amount of an inert, soluble internal standard with a distinct NMR signal that does not overlap with the analyte's signals.
- **Data Acquisition:** Acquire a quantitative  $^1\text{H}$  NMR spectrum of the sample.
- **Integration and Calculation:** Integrate the area of a well-resolved signal from the dissolved **(5-nitro-1H-pyrazol-3-yl)methanol** and a signal from the internal standard. The ratio of these integrals, when corrected for the number of protons and the known concentration of the internal standard, allows for the direct calculation of the solute's concentration, which is its solubility.

## Factors Influencing Solubility

Several physical parameters can significantly affect the solubility of **(5-nitro-1H-pyrazol-3-yl)methanol**.

- **Temperature:** The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of **(5-nitro-1H-pyrazol-3-yl)methanol** is expected to increase with increasing temperature.<sup>[4][7]</sup> This is a critical consideration for crystallization processes.
- **pH:** As discussed, the solubility in aqueous solutions will be highly dependent on the pH due to the potential for protonation or deprotonation of the pyrazole ring.
- **Polymorphism:** The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is essential to characterize the solid form being used in solubility studies.

## Conclusion and Future Directions

While direct, quantitative solubility data for **(5-nitro-1H-pyrazol-3-yl)methanol** remains to be published, a comprehensive understanding of its molecular structure allows for robust predictions of its solubility behavior. The compound is anticipated to be most soluble in polar protic solvents and aqueous acidic or basic solutions, with limited solubility in nonpolar media. This guide provides detailed, field-proven methodologies for the qualitative and quantitative determination of its solubility. For researchers in drug development and materials science, the empirical determination of this fundamental physicochemical property is a crucial first step in unlocking the full potential of **(5-nitro-1H-pyrazol-3-yl)methanol**. Future work should focus on generating and publishing this data in a range of pharmaceutically and industrially relevant solvents to create a valuable resource for the scientific community.

## References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Unknown. (n.d.). Synthesis and characterization of 3-nitropyrazole and its salts.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2025, August 8). **(5-Nitro-1H-pyrazol-3-yl)methanol**.



- Unknown. (2025, August 10). Review on synthesis of nitropyrazoles.
- Unknown. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
- Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
- Unknown. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
- Shevelev, S., Dalinger, I., Kanishchev, M., et al. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Semantic Scholar.
- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
- Unknown. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central.
- Unknown. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). **(5-Nitro-1H-pyrazol-3-yl)methanol**.
- ChemBK. (n.d.). (3-nitro-1H-pyrazol-5-yl)methanol.
- Santa Cruz Biotechnology. (n.d.). **(5-Nitro-1H-pyrazol-3-yl)methanol**.
- Unknown. (n.d.).
- Unknown. (2025, August 7). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- Unknown. (n.d.).
- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- Unknown. (2025, August 10). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQsOiTnQGdvmvDgGGKgunfYK9CJ7i08vyeDLvlspq2FNQiS1kNpZpkb5pMV-l2nbsEyrbmQVDEBROp4kZxqlcMH6a3UUr1F\_3X2K8Qt\_O5ASFvUI6gQBb\_1lhUNAPGSsnthkXxaam-iSNAYUry6FXYJtmFq7LTm5DRsso5hpYAGij2A7HQ3BrF3St-QLWOiVRpFOTwMu3b\_laQoT2vi1\_eBgZHPeYRf5C0I8-YBAIYwtcaOC7Y3OL5IpUN05jpWAmH8dfN6hmdw8Lla63e1DmBrWtzGW1w2zpDIPdgFwrsP0cy30ZTQgg7DjPEaw2jKOfdAbcHXqBTLgfVEuK3LnQ-QoCHkIMX4Dk]([Link])

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## Sources

1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
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